5-bromo-2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and coupling reactions. The key steps include:
Electrophilic Aromatic Substitution: Introduction of the bromo and methoxy groups onto the benzene ring.
Nucleophilic Substitution: Formation of the benzotriazole ring through the reaction of an appropriate amine with a halogenated precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The bromo group can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while substitution of the bromo group could yield a variety of substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving benzotriazole derivatives.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methoxybenzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide group.
5-bromo-2-hydroxy-3-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a benzamide group.
Uniqueness
The uniqueness of 5-bromo-2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H21BrN4O3 |
---|---|
Molecular Weight |
481.3 g/mol |
IUPAC Name |
5-bromo-2-methoxy-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-3-methylbenzamide |
InChI |
InChI=1S/C23H21BrN4O3/c1-13-10-20-21(27-28(26-20)16-5-7-17(30-3)8-6-16)12-19(13)25-23(29)18-11-15(24)9-14(2)22(18)31-4/h5-12H,1-4H3,(H,25,29) |
InChI Key |
JZDSJGNUQTYJFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.